molecular formula C22H25NO6 B1254846 (2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

Cat. No. B1254846
M. Wt: 399.4 g/mol
InChI Key: UKDOGRQIIQQZBO-JKUFBBORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid is a natural product found in Alternaria gaisen and Alternaria kikuchiana with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis of Variotin and Its Analogs : This compound is synthesized from lactim ethers and (2E,4E,6E)-8-hydroxy-2,4,6-dodecatrienoic acids. It's used in the total synthesis of (±)Variotin and its analogs (Ishida & Mukaiyama, 1978).

  • Biosynthetic Origin Studies : The biosynthetic origin of a related compound, (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, is traced to acetic acid using 13C NMR spectroscopy. This research aids in understanding the biosynthesis of host-selective AK-toxins in plants (Nakatsuka et al., 1990).

  • Allosteric Modifiers of Hemoglobin : Derivatives of this compound are used as allosteric modifiers of hemoglobin. They are studied for their potential to decrease the oxygen affinity of human hemoglobin A, with implications in treatments for conditions like ischemia and stroke (Randad et al., 1991).

Application in Drug Design and Synthesis

  • Synthesis of Octenoic Acid Moiety of Cryptophycins : This compound is used in the stereoselective synthesis of the octenoic acid moiety of Cryptophycins, which are potent antitumor agents. The synthesis involves the diastereoselective opening of trisubstituted epoxy alcohols (Chakraborty & Das, 2000).

  • Antifungal Applications : Derivatives of this compound have shown good antifungal action against various fungal strains. Such studies are significant for developing new antifungal drugs (Khayyat & Sameeh, 2017).

  • Green Approach in Drug Discovery : Research on analogues of this compound has focused on developing environmentally friendly synthesis methods for potential analgesic and antipyretic compounds. This is crucial for sustainable drug development (Reddy et al., 2014).

Crystallography and Structural Analysis

  • Crystallographic Studies : The crystal structures of related compounds, such as 4-(oxiran-2-ylmethoxy)benzoic acid, are studied to understand their molecular configurations, which are essential for the design of new drugs and materials (Obreza & Perdih, 2012).

properties

Product Name

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

InChI

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3+,12-8+,13-9+

InChI Key

UKDOGRQIIQQZBO-JKUFBBORSA-N

Isomeric SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C

synonyms

AK-toxin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
Reactant of Route 2
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
Reactant of Route 3
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
Reactant of Route 4
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
Reactant of Route 5
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
Reactant of Route 6
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

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